N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide
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Overview
Description
N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of multiple functional groups, such as the oxadiazole ring, sulfonamide group, and halogenated phenyl ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 4-chloro-2-fluorobenzohydrazide can be reacted with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.
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Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the oxadiazole intermediate with a sulfonyl chloride derivative. For instance, the oxadiazole intermediate can be treated with furan-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide can undergo various types of chemical reactions, including:
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Substitution Reactions: : The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
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Oxidation and Reduction Reactions: : The compound can undergo oxidation or reduction reactions, particularly at the furan ring or the oxadiazole moiety, leading to the formation of different oxidation states or reduced forms.
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Hydrolysis Reactions: : The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the furan ring or oxadiazole moiety.
Reduction Products: Reduced forms of the furan ring or oxadiazole moiety.
Hydrolysis Products: Sulfonic acid and amine derivatives.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
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Materials Science: : The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
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Agrochemicals: : The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests or weeds.
Mechanism of Action
The mechanism of action of N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways:
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Biological Targets: : The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
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Pathways Involved: : The compound can modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Other oxadiazole derivatives, such as 5-(4-chlorophenyl)-1,2,4-oxadiazole and 5-(4-fluorophenyl)-1,2,4-oxadiazole, share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O4S/c14-8-3-4-9(10(15)6-8)13-17-11(18-22-13)7-16-23(19,20)12-2-1-5-21-12/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQZBHXVBWASHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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